molecular formula C17H16O2 B2921963 [2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone CAS No. 42205-96-9

[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone

Cat. No.: B2921963
CAS No.: 42205-96-9
M. Wt: 252.313
InChI Key: YJPKQLQORKPVBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropylmethanone is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-methoxyphenyl and a phenyl group

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenyl diazomethane with phenyl ketone under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)cyclopropylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methoxyphenyl)cyclopropylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)cyclopropylmethanone include:

  • 2-(4-Methoxyphenyl)cyclopropylmethanone
  • 2-(4-Methoxyphenyl)cyclopropylmethanone
  • 2-(4-Methoxyphenyl)cyclopropylmethanone

These compounds share the cyclopropyl and methoxyphenyl groups but differ in the substituents attached to the methanone moiety. The unique combination of substituents in 2-(4-Methoxyphenyl)cyclopropylmethanone contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-14-9-7-12(8-10-14)15-11-16(15)17(18)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKQLQORKPVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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